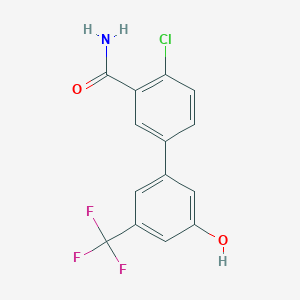
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol, 95% (hereafter referred to as FMTP-95) is an organic compound with several different applications in scientific research. It is an intermediate in the synthesis of various compounds, and can be used to study the structure and function of proteins and other molecules. FMTP-95 has also been used in the development of new drugs and in the study of the mechanisms of action of existing drugs.
Wissenschaftliche Forschungsanwendungen
FMTP-95 has been used in a variety of research applications. It has been used as an intermediate in the synthesis of various compounds, such as 5-fluorotryptophan (5-FT) and 5-fluoroleucine (5-FL). FMTP-95 has also been used to study the structure and function of proteins and other molecules. It has been used to study the interactions between proteins and small molecules, and to study the mechanisms of action of existing drugs. Furthermore, FMTP-95 has been used in the development of new drugs, such as inhibitors of the enzyme phosphodiesterase 4 (PDE4).
Wirkmechanismus
The mechanism of action of FMTP-95 is not yet fully understood. However, it is thought to act as an inhibitor of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells. By inhibiting PDE4, FMTP-95 is thought to increase cAMP levels, which can have various effects on cells and tissues.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMTP-95 have not yet been fully elucidated. However, it is thought to have various effects on cells and tissues. It is thought to increase cAMP levels, which can have various effects, such as stimulating the release of hormones, modulating cell proliferation, and regulating gene expression. In addition, FMTP-95 is thought to have anti-inflammatory and anti-cancer effects, although further research is needed to confirm these effects.
Vorteile Und Einschränkungen Für Laborexperimente
FMTP-95 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is available in a high purity (95%). Furthermore, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in lab experiments. It is not water soluble, and it is not very soluble in organic solvents. In addition, it is not very soluble in biological fluids, which can limit its use in studies involving living organisms.
Zukünftige Richtungen
There are several potential future directions for the use of FMTP-95 in scientific research. One potential direction is to further investigate its mechanism of action, particularly its effects on cAMP levels. In addition, further research could be conducted to investigate its anti-inflammatory and anti-cancer effects. Additionally, FMTP-95 could be used in the development of new drugs and in the study of the interactions between proteins and small molecules. Finally, FMTP-95 could be used to study the structure and function of proteins and other molecules.
Synthesemethoden
FMTP-95 can be synthesized by a two-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenylacetic acid (FMPA) with trifluoromethanesulfonic anhydride (TFMSA) in a refluxing mixture of acetonitrile and dimethylformamide (DMF). This reaction yields 5-(4-fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol (FMTP). The second step involves the purification of FMTP by column chromatography, yielding a product with a purity of 95%.
Eigenschaften
IUPAC Name |
methyl 2-fluoro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F4O3/c1-22-14(21)12-6-8(2-3-13(12)16)9-4-10(15(17,18)19)7-11(20)5-9/h2-7,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRUVQJNLBWSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80686720 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxycarbonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1262003-77-9 |
Source


|
| Record name | Methyl 4-fluoro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80686720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384785.png)






